5-Chloro-6-piperazin-1-yl-nicotinic acid
Overview
Description
5-Chloro-6-piperazin-1-yl-nicotinic acid is a chemical compound with the molecular formula C10H12ClN3O2 . It is also known as 5-Chloro-6-(piperazin-1-yl)nicotinic acid .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-piperazin-1-yl-nicotinic acid consists of a nicotinic acid core, with a chlorine atom at the 5-position and a piperazine ring at the 6-position . The molecular weight of this compound is 241.67 .Physical And Chemical Properties Analysis
5-Chloro-6-piperazin-1-yl-nicotinic acid has a boiling point of 460.1ºC at 760 mmHg and a density of 1.377g/cm3 .Scientific Research Applications
Herbicidal Activity
Nicotinic acid derivatives, such as 5-Chloro-6-piperazin-1-yl-nicotinic acid, have been explored for their potential use in herbicides. A study demonstrated that some derivatives exhibited excellent herbicidal activity against various weeds, suggesting that modifications of nicotinic acid can lead to effective weed control solutions. The structure-activity relationships outlined in this research could be foundational for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Electrolytic Coloring of Anodized Aluminum
Research has shown the use of nicotinic acid derivatives, including piperazine-based compounds, as additives in the electrolytic coloring process of anodized aluminum. These compounds influence the throwing power and resistance to atmospheric oxidation, indicating their potential application in improving the durability and quality of anodized aluminum surfaces (R. Moshohoritou et al., 1994).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory properties of derivatives of nicotinic acid, including those related to 5-Chloro-6-piperazin-1-yl-nicotinic acid, have been investigated, showing promising results. Some compounds demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as notable anti-inflammatory effects in vivo, suggesting their potential in developing new therapeutic agents (M. Al-Omar et al., 2010).
Antihelmintic Drugs
The modes of action of various anthelmintic drugs have been explored, with some acting on neuromuscular transmission in nematodes. Compounds like piperazine, which share structural similarities with 5-Chloro-6-piperazin-1-yl-nicotinic acid, are known to be GABA agonists causing flaccid paralysis in nematodes. This highlights the potential application of nicotinic acid derivatives in developing novel anthelmintic treatments (R. Martin, 1997).
G Protein-Coupled Receptors for Nicotinic Acid
Studies have identified specific G protein-coupled receptors for nicotinic acid, such as PUMA-G and HM74, which mediate its lipid-lowering effects. This discovery opens up potential applications for derivatives of nicotinic acid, including 5-Chloro-6-piperazin-1-yl-nicotinic acid, in the treatment of dyslipidemia by targeting these receptors to modulate lipid metabolism (S. Tunaru et al., 2003).
properties
IUPAC Name |
5-chloro-6-piperazin-1-ylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIMUHQNVJTAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378091 | |
Record name | 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-piperazin-1-yl-nicotinic acid | |
CAS RN |
889953-74-6 | |
Record name | 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.